molecular formula C14H18N2O4 B2977256 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid CAS No. 1393576-14-1

7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

Cat. No.: B2977256
CAS No.: 1393576-14-1
M. Wt: 278.308
InChI Key: KGSRSDIQBKJSPS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a bicyclic heterocyclic molecule featuring a naphthyridine core with a tetrahydro modification. Its molecular formula is C₁₄H₁₈N₂O₄, with a molecular weight of 278.31 g/mol . Key structural elements include:

  • A tert-butoxycarbonyl (Boc) protecting group at position 7, enhancing steric protection and stability during synthetic processes.
  • A carboxylic acid moiety at position 2, enabling further functionalization via coupling reactions.
  • Partial saturation (5,6,7,8-tetrahydro) of the naphthyridine ring, which reduces aromaticity and modulates electronic properties.

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-9-4-5-10(12(17)18)15-11(9)8-16/h4-5H,6-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSRSDIQBKJSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393576-14-1
Record name 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves several steps:

  • Formation of the Naphthyridine Core: : The initial step involves the construction of the naphthyridine core, which can be achieved through cyclization reactions of appropriate precursors. For example, starting materials such as 2-aminopyridine and ethyl acetoacetate can undergo cyclization under acidic or basic conditions to form the naphthyridine ring system.

  • Introduction of the Boc Protecting Group: : The tert-butoxycarbonyl group is introduced to the nitrogen atom of the naphthyridine core using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature.

  • Carboxylation: : The final step involves the introduction of the carboxylic acid group at the 2-position of the naphthyridine ring. This can be achieved through carboxylation reactions using reagents such as carbon dioxide or carboxylating agents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:

  • Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected nitrogen atom. Common reagents for these reactions include alkyl halides and acyl chlorides.

  • Deprotection Reactions: : The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or methanol.

  • Oxidation and Reduction Reactions: : The naphthyridine core can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reagents used. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogenation catalysts.

Common Reagents and Conditions

    Substitution: Alkyl halides, acyl chlorides, DMAP, sodium hydroxide.

    Deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups to the nitrogen atom.

Scientific Research Applications

Chemistry

In chemistry, 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine functionality allows for selective reactions, making it valuable in multi-step organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of naphthyridine derivatives on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a building block for the synthesis of specialty chemicals. Its unique structure and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc group provides protection during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical interactions, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Physical Properties

  • Density : Predicted to be 1.263 ± 0.06 g/cm³ .
  • Boiling Point : Estimated at 440.5 ± 45.0 °C under standard conditions .
  • Storage : Stable at room temperature but sensitive to moisture and heat, requiring inert gas handling for long-term preservation .

Applications
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antibiotics and kinase inhibitors, leveraging its reactive carboxylic acid group and Boc-protected amine .

Comparison with Similar Naphthyridine Derivatives

Structural and Functional Differences

The table below compares the target compound with structurally related naphthyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Features
Target Compound C₁₄H₁₈N₂O₄ 278.31 Boc (position 7), COOH (position 2) 1393576-14-1 Bicyclic core with partial saturation; versatile for coupling reactions.
7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid C₁₄H₁₈N₂O₄ 278.30 Boc (position 7), COOH (position 3) 1245645-20-8 Isomeric carboxylic acid position alters reactivity and drug-target interactions.
tert-Butyl 2,4-dichloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate C₁₃H₁₆Cl₂N₂O₂ 303.18 Boc (position 7), Cl (positions 2 and 4) 1393558-68-3 Chlorine atoms enhance electrophilicity; used in halogenation reactions.
7-Methyl-4-(methylamino)-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid C₁₁H₁₅N₃O₂ ~221.26 (estimated) Methyl (position 7), methylamino (position 4) N/A Methyl groups reduce solubility; methylamino enables hydrogen bonding.

Research Implications and Gaps

  • Synthetic Optimization : The Boc group’s removal efficiency (e.g., using TFA) in the target compound warrants comparative studies with its 3-carboxylic acid isomer to assess reaction yields .
  • Biological Activity: Limited data exist on the methylamino derivative’s pharmacokinetics; further studies could clarify its advantage in CNS drug design .
  • Environmental Impact : Halogenated naphthyridines (e.g., dichloro compound) require disposal protocols to mitigate bioaccumulation risks .

Biological Activity

7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid (CAS No. 1245645-20-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.

  • IUPAC Name : 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
  • Molecular Formula : C14H18N2O4
  • Molecular Weight : 278.31 g/mol
  • Purity : Typically >95% .

Research indicates that this compound exhibits significant inhibitory activity against amyloid-beta (Aβ) aggregation and tau phosphorylation. These processes are critical in the pathogenesis of Alzheimer's disease.

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit Aβ aggregation by more than 50%, with specific compounds showing up to 80% inhibition at concentrations of 10 μM . The structure of the compound allows it to interact effectively with the proteins involved in these aggregations.

Biological Activity Overview

Activity TypeDescriptionReference
Aβ Aggregation Inhibition Inhibits Aβ aggregation significantly in vitro.
Tau Phosphorylation Inhibition Reduces tau phosphorylation levels in cellular models.
Neuroprotective Effects Exhibits protective effects on neuronal cells exposed to toxic agents.

Case Studies

  • Alzheimer's Disease Models :
    • In a study involving cellular models of Alzheimer's disease, treatment with this compound resulted in a marked reduction in both Aβ and tau levels. This suggests potential for therapeutic use in preventing neurodegeneration .
  • Neuroprotection Against Oxidative Stress :
    • Another study explored the compound's ability to protect neuronal cells from oxidative stress induced by reactive oxygen species (ROS). Results indicated that the compound significantly reduced cell death and maintained mitochondrial function under oxidative stress conditions .

Safety and Toxicology

The compound has been assessed for safety and toxicity profiles. It is classified with several precautionary statements related to handling and exposure but generally shows low toxicity in preliminary studies .

Q & A

Q. Q1. What are the key synthetic routes for preparing 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid?

Methodological Answer: The synthesis of naphthyridine derivatives often involves debenzylation or deprotection of intermediates. For example, 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives can be synthesized via catalytic hydrogenation using Pd/C under acidic conditions (e.g., HCl in methanol/dioxane, 3 atm H₂, 78% yield) . The tert-butoxycarbonyl (Boc) group is typically introduced via carbamate-forming reactions using Boc-anhydride under basic conditions. For carboxylic acid derivatives, ester hydrolysis under acidic or basic conditions is common. Ensure proper characterization via NMR and mass spectrometry to confirm regiochemistry and purity.

Q. Q2. What safety precautions are critical when handling this compound?

Methodological Answer: While specific hazard data for this compound is limited, structurally related Boc-protected tetrahydroquinoline carboxylic acids (e.g., 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid) require standard laboratory safety measures:

  • Use chemical safety goggles , gloves, and lab coats to avoid skin/eye contact .
  • Ensure adequate ventilation and proximity to eyewash stations/safety showers .
  • Avoid environmental release; spills should be contained with absorbent materials and disposed of as hazardous waste .

Advanced Research Questions

Q. Q3. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: Advanced reaction design can integrate quantum chemical calculations and information science to predict optimal conditions. For example, the ICReDD framework uses reaction path searches to identify energy barriers and transition states, reducing trial-and-error experimentation . Apply density functional theory (DFT) to model Boc-protection or hydrogenation steps, focusing on steric effects from the tert-butyl group. Pair computational insights with experimental validation, such as varying solvent polarity (e.g., dioxane vs. THF) or hydrogen pressure (1–5 atm) to maximize yield .

Q. Q4. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer: Contradictions in NMR data often arise from tautomerism or regiochemical ambiguity. For example, tetrahydro-naphthyridines may exhibit dynamic behavior in solution. To resolve this:

  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Use 2D NMR (COSY, HSQC) to assign proton and carbon signals unambiguously, particularly for the Boc-protected amine and carboxylic acid moieties .
  • Compare experimental data with computed chemical shifts (e.g., using Gaussian or ACD/Labs software) to validate assignments .

Q. Q5. What strategies improve the stability of this compound during storage?

Methodological Answer: Boc-protected carboxylic acids are prone to hydrolysis under acidic/humid conditions. To enhance stability:

  • Store under inert gas (N₂ or Ar) at –20°C in airtight containers .
  • Use desiccants (e.g., silica gel) to minimize moisture exposure .
  • Monitor purity via HPLC periodically; if degradation occurs, repurify via flash chromatography (C18 reverse-phase column, acetonitrile/water gradient) .

Q. Q6. How can this compound be functionalized for pharmacological studies?

Methodological Answer: The carboxylic acid moiety allows for amide or ester formation via coupling agents (e.g., EDC/HOBt). For example:

  • React with primary amines (e.g., benzylamine) to generate amide derivatives for bioactivity screening .
  • Protect the acid as a methyl ester (using MeOH/H₂SO₄) to enhance cell permeability in vitro .
  • Employ Mitsunobu conditions to introduce substituents at the naphthyridine ring’s 5- or 8-position .

Data Analysis and Validation

Q. Q7. How should researchers validate the biological activity of derivatives of this compound?

Methodological Answer: For robust validation:

  • Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement .
  • Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements to assess reproducibility.
  • Cross-reference with structurally similar compounds (e.g., tetrahydrobenzo[b][1,6]naphthyridines) to identify SAR trends .

Q. Q8. What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/0.1% TFA buffer .
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺/[M–H]⁻) and rule out impurities .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Tables of Key Data

Q. Table 1. Synthetic Yields for Related Compounds

Reaction StepConditionsYield (%)Reference
Debenzylation of naphthyridinesPd/C, HCl, MeOH/dioxane, H₂ (3 atm)78
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85–95

Q. Table 2. Safety and Storage Guidelines

ParameterRecommendationReference
Storage Temperature–20°C under N₂
Personal ProtectionGloves, goggles, lab coat
Spill ManagementAbsorb with vermiculite, dispose as hazardous waste

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